molecular formula C7H9NO2 B1668380 3-(1H-pyrrol-2-yl)propanoic Acid CAS No. 408309-29-5

3-(1H-pyrrol-2-yl)propanoic Acid

Cat. No. B1668380
CAS RN: 408309-29-5
M. Wt: 139.15 g/mol
InChI Key: XDNDSAQVXNZKGP-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-2-yl)propanoic Acid belongs to the class of organic compounds known as substituted pyrroles . These are heterocyclic compounds containing a pyrrole ring substituted at one or more positions .


Molecular Structure Analysis

The molecular structure of 3-(1H-pyrrol-2-yl)propanoic Acid consists of a pyrrole ring attached to a propanoic acid group . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1H-pyrrol-2-yl)propanoic Acid include a molecular weight of 139.15 g/mol . More detailed properties can be found in databases like PubChem .

Scientific Research Applications

Synthesis and Crystal Structure

3-(Pyrrole-2′-carboxamido)propanoic acid, a derivative of 3-(1H-pyrrol-2-yl)propanoic Acid, has been synthesized and its crystal structure determined by X-ray diffraction. This compound, synthesized from β-alanine methyl ester and 2-trichloroacetylpyrrole, demonstrates significant molecular arrangement with hydrogen bonds stabilizing the supramolecular layers (Zeng Xiang, 2005).

Pharmaceutical Applications

The molecule has been used in the synthesis of β-lactams, vital in pharmaceutical applications, especially as antibiotics. The ketene source derived from 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid was critical in the controlled synthesis of monocyclic-2-azetidinones, a class of β-lactam antibiotics (Behzadi et al., 2015).

Functionalized Schiff Base Ligands

Salen-type ligands functionalized with pyrrole derivative pendant arms have been prepared using 3-pyrrol-1-ylpropanoic acid. These Schiff base ligands find applications in catalysis and coordination chemistry due to their ability to form complexes with various metals (Andrade et al., 2005).

Material Science

In the field of material science, pyrrole carboxylic acid derivatives, including 3-(pyrrol-1-yl)-propanoate, have been intercalated in layered double hydroxides (LDHs). These organically modified nanocomposites present significant applications in electronic and optical materials due to their hybrid organic-inorganic nature (Tronto et al., 2008).

Electroanalytic and Spectroscopic Properties

N-substituted poly(bis-pyrrole) films based on derivatives of 3-(1H-pyrrol-2-yl)propanoic Acid have been investigated for their electroanalytic, spectroscopic, and thermal properties. These materials show promise in applications such as ion sensors and recovery of metals due to their selective response towards specific ions (Mert et al., 2013).

Safety and Hazards

The safety and hazards of 3-(1H-pyrrol-2-yl)propanoic Acid are not well-documented. It’s always important to handle all chemicals with appropriate safety precautions .

Future Directions

Pyrrole-containing compounds, including 3-(1H-pyrrol-2-yl)propanoic Acid, have diverse biological activities and are a potential source of biologically active compounds . Therefore, they are of interest in the development of new drugs and therapies .

Mechanism of Action

Mode of Action

It belongs to the class of organic compounds known as substituted pyrroles . Pyrrole derivatives are known to interact with various biological targets, but the specific interactions of this compound require further investigation.

Biochemical Pathways

As a substituted pyrrole, it may potentially influence pathways where pyrrole derivatives are known to play a role

Pharmacokinetics

The compound has a predicted pKa of 4.51±0.10, which may influence its absorption and distribution . Its impact on bioavailability and other pharmacokinetic parameters requires further investigation.

Result of Action

It has been identified in human blood, suggesting that it can enter the bloodstream and potentially interact with cellular targets

Action Environment

The action of 3-(1H-pyrrol-2-yl)propanoic Acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage recommendation of being sealed in a dry environment at room temperature . The compound’s efficacy and stability under different environmental conditions require further study.

properties

IUPAC Name

3-(1H-pyrrol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-2,5,8H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNDSAQVXNZKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461147
Record name 3-(1H-pyrrol-2-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrrol-2-yl)propanoic Acid

CAS RN

408309-29-5
Record name 3-(1H-pyrrol-2-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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